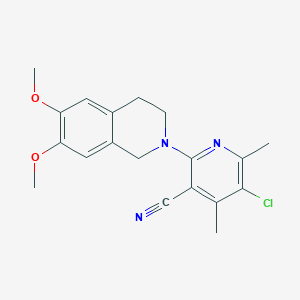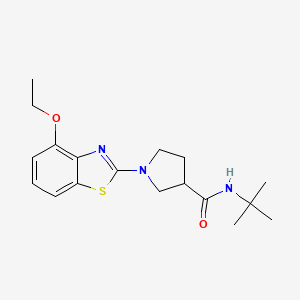![molecular formula C13H19BrN4O2S2 B6473489 N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640955-46-8](/img/structure/B6473489.png)
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is an organic compound with a complex molecular structure. It features a cyclopropane ring, a sulfonamide group, and a pyrimidine ring substituted with bromine and methylsulfanyl groups. This configuration suggests potential biological activity, making it a candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide involves multiple steps:
Starting Materials: : Key starting materials include 5-bromo-2-(methylsulfanyl)pyrimidine, 3-piperidinol, cyclopropanesulfonyl chloride, and relevant solvents and catalysts.
Step 1 - Formation of Piperidine Intermediate: : 5-bromo-2-(methylsulfanyl)pyrimidine is reacted with 3-piperidinol under basic conditions to form an intermediate.
Step 2 - Cyclopropanesulfonamide Formation: : The intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base (like triethylamine) to form the final product.
Industrial Production Methods
Scaling up for industrial production involves optimizing reaction conditions to increase yield and purity. Common techniques include:
Continuous Flow Synthesis: : To enhance the efficiency and control over reaction conditions.
Purification Techniques: : Including crystallization, recrystallization, and column chromatography to ensure the compound meets required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: : The bromine atom is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reducing Agents: : Like lithium aluminum hydride (LiAlH₄) for debromination.
Nucleophiles: : Including amines or thiols for substitution reactions.
Major Products
Oxidation: : Sulfoxides and sulfones from the oxidation of the methylsulfanyl group.
Reduction: : Debrominated analogues.
Substitution: : Various substituted analogues depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound's unique structure allows for studies in organic synthesis, particularly in developing new methods for constructing sulfonamide-linked compounds and cyclopropane derivatives.
Biology
In biological research, the compound's potential for bioactivity is of interest. It can be used in studying cell signaling pathways, enzyme inhibition, and receptor binding.
Medicine
Its structural features suggest potential for pharmaceutical development, particularly as a lead compound in drug discovery for conditions like inflammation, cancer, or infectious diseases.
Industry
In the chemical industry, the compound can be a precursor for more complex molecules or used in material science for developing novel materials with specific properties.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism of action is highly dependent on the biological context. general mechanisms could involve:
Enzyme Inhibition: : Binding to active sites of enzymes, hindering their activity.
Receptor Interaction: : Acting as an agonist or antagonist at specific receptors.
Cell Signaling Modulation: : Affecting signaling pathways by interacting with key proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}methanesulfonamide: : A structurally related compound with a methanesulfonamide group instead of cyclopropanesulfonamide.
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}benzenesulfonamide: : Featuring a benzenesulfonamide group.
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide: : Similar but with a chlorine atom instead of bromine.
Uniqueness
What sets N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide apart are:
Cyclopropane Group: : Adding rigidity and unique spatial properties to the molecule.
Bromine Atom: : Increasing the compound's reactivity and potential for further derivatization.
Methylsulfanyl Group: : Providing a site for oxidation and adding to the molecule's electronic properties.
Overall, this compound's specific structural features offer distinct advantages in various fields of scientific research.
Propiedades
IUPAC Name |
N-[1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2S2/c1-21-13-15-7-11(14)12(16-13)18-6-2-3-9(8-18)17-22(19,20)10-4-5-10/h7,9-10,17H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUSYIOIPNOURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)cyclopropanecarboxamide](/img/structure/B6473408.png)
![1-{[(5-bromopyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B6473415.png)
![3-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6473422.png)
![3-methyl-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6473423.png)

![N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6473441.png)
![3-fluoro-4-{[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B6473449.png)
![methyl N-(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamate](/img/structure/B6473452.png)
![methyl[(oxan-2-yl)methyl][(2-phenyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B6473457.png)
![ethyl 2-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6473460.png)
![6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5-chloropyridine-3-carbonitrile](/img/structure/B6473469.png)
![3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B6473471.png)
![[(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]methyl acetate](/img/structure/B6473486.png)

